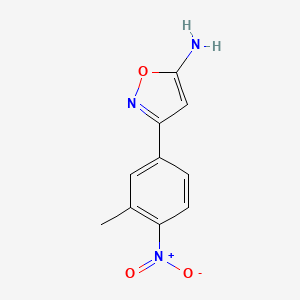

3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-(3-methyl-4-nitrophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9N3O3/c1-6-4-7(2-3-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |

InChI Key |

ZWOLOQQEDWSNMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoxazole Derivatives

Regioselective and Stereoselective Synthesis Strategies

The construction of the isoxazole (B147169) ring with a defined substitution pattern, such as that in 3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine, hinges on regioselective chemical transformations. Two principal strategies dominate the synthesis of such 3,5-disubstituted isoxazoles: 1,3-dipolar cycloaddition reactions of nitrile oxides and cyclocondensation approaches.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile is a powerful and widely employed method for the construction of the isoxazole core. researchgate.net The regioselectivity of this reaction is a key consideration in directing the synthesis towards the desired isomer.

The synthesis of this compound via this method would logically proceed through the in situ generation of 3-methyl-4-nitrophenyl nitrile oxide. This reactive intermediate can be prepared from 3-methyl-4-nitrobenzaldehyde (B101905) oxime, which in turn is synthesized from 3-methyl-4-nitrobenzaldehyde and hydroxylamine (B1172632). rhhz.net The conversion of the aldoxime to the nitrile oxide is typically achieved through oxidation with reagents like iodobenzene (B50100) diacetate in the presence of a catalytic amount of trifluoroacetic acid, or via the classical Huisgen method involving halogenation followed by dehydrohalogenation. organic-chemistry.orgchemtube3d.com

To achieve the 5-amino substitution pattern, the choice of dipolarophile is critical. While terminal alkynes are commonly used to generate 3,5-disubstituted isoxazoles, installing an amino group at the 5-position directly can be challenging. A more viable strategy involves the use of enamines as alkene dipolarophiles. The reaction of an aryl nitrile oxide with an enamine would lead to a 5-aminoisoxazoline intermediate. Subsequent dehydrogenation or elimination would then yield the aromatic 5-aminoisoxazole.

Alternatively, the use of ynamines (alkynes bearing a nitrogen substituent) as dipolarophiles could, in principle, lead directly to the 5-aminoisoxazole scaffold. However, the stability and accessibility of the required ynamine precursors can be a limiting factor. The reaction of 3-nitrobenzofuran (B1626731) with ynamines has been shown to result in complex rearrangements, highlighting the nuanced reactivity of such systems. nih.gov

The cycloaddition of nitrile oxides to alkenes is a well-established route to isoxazolines. For instance, the reaction of various nitrile oxides with chiral camphor-derived auxiliaries on acrylamides has been shown to produce chiral 3,5-disubstituted isoxazolines with high regioselectivity. nih.gov While not directly yielding a 5-amino substituent, these studies underscore the high degree of regiocontrol achievable in such cycloadditions.

| Nitrile Oxide Precursor | Dipolarophile | Product Type | Reference |

| 3-Methyl-4-nitrobenzaldehyde Oxime | Enamine | 5-Aminoisoxazoline | nih.gov |

| Aryl Hydroximoyl Chlorides | Terminal Alkyne | 3,5-Disubstituted Isoxazole | researchgate.net |

| Aldoximes | Olefins | Isoxazolines | organic-chemistry.org |

The mechanism of the 1,3-dipolar cycloaddition of nitrile oxides has been a subject of extensive theoretical and experimental investigation. The reaction is generally considered to proceed through a concerted [3+2] cycloaddition pathway. nih.gov Density Functional Theory (DFT) studies on the reaction of benzonitrile (B105546) oxide with 4-substituted 4-hydroxy-2-cyclopentenone (B1226963) support a concerted mechanism. nih.gov

However, the possibility of a stepwise mechanism involving a diradical or zwitterionic intermediate has also been considered, particularly with certain substrates. The nature of the substituents on both the nitrile oxide and the dipolarophile, as well as the reaction conditions, can influence the operative mechanism. For the reaction of a highly electrophilic nitrile oxide, such as one bearing a nitro group, with an electron-rich enamine, the transition state is expected to be highly polarized, but the reaction is still largely considered to be concerted.

Cyclocondensation Approaches

Cyclocondensation reactions provide a highly effective and often more direct route to 5-aminoisoxazoles. These methods typically involve the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydroxylamine derivative.

The most direct and widely utilized method for the synthesis of 3-aryl-5-aminoisoxazoles is the cyclocondensation of an aryl-substituted β-ketonitrile with hydroxylamine. doi.orgorganic-chemistry.org For the synthesis of this compound, the key precursor would be 3-(3-methyl-4-nitrophenyl)-3-oxopropanenitrile. This intermediate can be synthesized through the condensation of acetonitrile (B52724) with a suitable ester of 3-methyl-4-nitrobenzoic acid.

The reaction of the β-ketonitrile with hydroxylamine hydrochloride typically proceeds in a protic solvent such as ethanol, often with a base or buffer to control the pH. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH. organic-chemistry.org

It has been demonstrated that at a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the ketone carbonyl, leading to the formation of the 5-aminoisoxazole as the major product. organic-chemistry.org Conversely, at a pH between 7 and 8 and lower temperatures (≤45 °C), the reaction favors attack at the nitrile group, yielding the isomeric 3-aminoisoxazole. organic-chemistry.org This pH-dependent regioselectivity provides a reliable method for controlling the outcome of the cyclization.

| β-Ketonitrile | Reaction Conditions | Major Product | Reference |

| 4,4-dimethyl-3-oxopentanenitrile | pH > 8, 100 °C | 5-amino-3-tert-butylisoxazole | organic-chemistry.org |

| 4,4-dimethyl-3-oxopentanenitrile | 7 < pH < 8, ≤45 °C | 3-amino-5-tert-butylisoxazole | organic-chemistry.org |

| Diarylcyanoketones | NH₂OH·HCl, EtOH, reflux | 5-Amino-3,4-diarylisoxazoles | doi.org |

β-Enamino diketones and related enaminones serve as versatile precursors for a variety of heterocyclic systems, including isoxazoles. The reaction of a β-enamino diketone with hydroxylamine can lead to the formation of isoxazoles, with the regiochemical outcome being influenced by the substitution pattern of the enaminone and the reaction conditions. researchgate.net

A highly regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones has been reported, where the choice of solvent and base dictates the product isomer. researchgate.net For example, treating an enaminone with aqueous hydroxylamine in DMF at 100 °C yields the 3-arylaminoisoxazole, whereas conducting the reaction in water with potassium hydroxide (B78521) and a phase-transfer catalyst leads to the 5-arylaminoisoxazole. researchgate.net This methodology provides a valuable tool for controlling the regioselectivity in the synthesis of amino-substituted isoxazoles.

Catalytic Protocols in Isoxazole Synthesis

The formation of the isoxazole ring is often achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, a process that has been refined through various catalytic systems. mdpi.com These protocols offer advantages in terms of reaction control, yield, and substrate scope.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium, Ruthenium)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of isoxazoles. researchgate.net Metals like copper, palladium, and ruthenium have been instrumental in developing efficient and selective transformations.

Copper-Catalyzed Reactions: Copper catalysts are widely employed in isoxazole synthesis. For instance, a copper-catalyzed [3+2] cycloaddition between alkynes and nitrile oxides, generated in situ, provides isoxazoles in a highly regioselective manner. organic-chemistry.org Copper(I) acetylides have been shown to react effectively with nitrile oxides to form 3,4-disubstituted isoxazoles. organic-chemistry.org Furthermore, a copper catalytic system has been established for synthesizing fluorinated 2-azadienes from isoxazoles. researchgate.net In some cases, ligand-free copper iodide (CuI) has been used to mediate electrophilic cyclizations of α,β-alkynic hydrazones to yield pyrazoles, a related heterocycle, showcasing the versatility of copper in five-membered ring synthesis. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are particularly useful for cascade reactions and cross-coupling, enabling the synthesis of highly substituted isoxazoles. nih.gov A mild, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides affords functionalized isoxazoles with good functional group compatibility. organic-chemistry.org Additionally, 4-iodoisoxazoles, synthesized via electrophilic cyclization, can undergo various palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Stille reactions) to produce diverse 3,4,5-trisubstituted isoxazoles. acs.org

Ruthenium and Other Metals: While specific examples for ruthenium are less common, the broader field of transition metal catalysis includes various metals for isoxazole synthesis. researchgate.net Gold(I) catalysis, for example, has been used in the regioselective annulation of isoxazole-based nitrenoids with alkynyl thioethers to produce sulfenylated pyrroles. researchgate.net Rhodium(III) has been used for the direct alkynylation of isoxazoles. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst/Reagent | Reaction Type | Product | Ref. |

|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | 3,4-Disubstituted Isoxazoles | organic-chemistry.org |

| Palladium | Cascade Annulation/Allylation | Functionalized Isoxazoles | organic-chemistry.org |

| Palladium | Suzuki Cross-Coupling | 3,4-Diarylisoxazoles | researchgate.net |

| Rhodium(III) | C-H Alkynylation | Alkynylated Isoxazoles | researchgate.net |

Heterogeneous Catalysis for Sustainable Synthesis (e.g., ZSM-5)

Heterogeneous catalysis offers significant advantages in terms of sustainability, including catalyst recovery and reuse, and often allows for solvent-free conditions. Zeolite Socony Mobil-5 (ZSM-5) has emerged as an effective heterogeneous catalyst for isoxazole synthesis. tandfonline.comresearchgate.net

A mild and convenient one-pot, three-component synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been developed using ZSM-5. tandfonline.combohrium.com This method involves the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride under solvent-free conditions at 100°C. bohrium.com The protocol tolerates a variety of functional groups on the aldehyde, including those with electron-donating or withdrawing substituents. bohrium.com A key benefit of this approach is the ability to recover and reuse the ZSM-5 catalyst multiple times without a significant loss of its catalytic activity, making it an environmentally friendly and cost-effective option. tandfonline.comresearchgate.netbohrium.com

Table 2: ZSM-5 Catalyzed Synthesis of Isoxazole Derivatives

| Reactants | Catalyst | Conditions | Key Advantage | Ref. |

|---|---|---|---|---|

| Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | ZSM-5 (10 wt%) | Solvent-free, 100°C | Catalyst reusable up to 5 times | tandfonline.combohrium.com |

Organocatalysis and Metal-Free Reaction Conditions

Organocatalysis and metal-free reactions represent a growing area in green chemistry, avoiding the cost and potential toxicity associated with metal catalysts. Several methods for isoxazole synthesis now employ simple organic molecules as catalysts or proceed without any catalyst under specific conditions. nih.govresearchgate.net

A one-pot, three-component procedure for synthesizing isoxazol-5(4H)-ones uses urea (B33335) as a commercially available and inexpensive organocatalyst in water, an environmentally benign solvent. researchgate.net Similarly, glutamic acid has been used as a biodegradable and eco-friendly organocatalyst for the multicomponent synthesis of isoxazole derivatives in ethanol. researchgate.net These methods provide easy access to a wide range of substituted isoxazoles under mild conditions. researchgate.netresearchgate.net

Metal-free synthesis of isoxazoles can be achieved, for instance, through 1,3-dipolar cycloaddition reactions under microwave irradiation, where the high energy input obviates the need for a catalyst. nih.gov

Modern and Sustainable Synthetic Techniques

In addition to catalytic innovations, modern techniques in organic synthesis have been applied to the production of isoxazoles, focusing on high-throughput screening and improved reaction efficiency.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for constructing libraries of compounds for drug discovery. acs.org It simplifies purification by allowing excess reagents and byproducts to be washed away from the product, which remains bound to a solid support resin. acs.orgnih.gov This methodology has been effectively used to generate libraries of isoxazole and isoxazoline (B3343090) derivatives. nih.gov The synthesis typically involves attaching an alkyne or alkene to the resin, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides. acs.orgnih.gov

Combinatorial chemistry, particularly using the "split-and-mix" approach, allows for the rapid generation of vast libraries of compounds. mdpi.com This strategy has been applied to create a combinatorial library of 11,760 variably substituted pyrazoles and isoxazoles. mdpi.com In this process, resin beads are mixed and split into portions for reaction with different building blocks at each step, leading to a large diversity of final products. mdpi.com Such libraries are invaluable for screening for biological activity, and isoxazole-based libraries have been synthesized to evaluate antithrombotic agents. nih.govnih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions with fewer side products compared to conventional heating methods. organic-chemistry.orgnveo.org

This technology has been successfully applied to the synthesis of various isoxazole derivatives. For example, a one-pot, three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles saw reaction times drop from several days with conventional heating to just 30 minutes under microwave irradiation. organic-chemistry.org Similarly, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole, which required 6-8 hours conventionally, was completed in 6-10 minutes with microwaves, along with an improved yield. researchgate.net Microwave assistance has also been used in catalyst-free 1,3-dipolar cycloadditions and in solid-phase synthesis on silica (B1680970) gel, highlighting its versatility and efficiency. nih.govrasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Synthesis | Conventional Method | Microwave Method | Ref. |

|---|---|---|---|

| 3,4,5-Trisubstituted Isoxazoles | Several days | 30 minutes | organic-chemistry.org |

| 5-(substituted phenyl)-3-phenylisoxazole | 6-8 hours (58-69% yield) | 6-10 minutes (67-82% yield) | researchgate.net |

| Diaryl Isoxazoles on Silica Gel | 55-70% yield | 2 minutes (82-93% yield) | rasayanjournal.co.in |

One-Pot and Multicomponent Reactions (MCRs) for Increased Atom Economy

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as procedural simplicity, high atom economy, and the ability to generate complex molecules from simple starting materials in a single step. scielo.brresearchgate.net These strategies are particularly valuable for constructing heterocyclic scaffolds like isoxazoles. MCRs are cost-effective, efficient, and minimize waste compared to conventional multi-step synthetic methods. researchgate.net

For instance, a three-component reaction involving an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride can produce 4-arylidene-isoxazole-5(4H)-ones with high efficiency. semnan.ac.irnih.gov Another MCR approach for synthesizing novel 5-amino-isoxazole-4-carbonitriles involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a deep eutectic solvent, resulting in good yields and short reaction times. scilit.com The use of ionic liquids as catalysts in MCRs has also been shown to effectively produce isoxazol-5(4H)-ones with yields ranging from 20-96%. scielo.br These methodologies highlight the potential for MCRs to streamline the synthesis of complex isoxazole derivatives. scielo.br

| Reactants | Catalyst/Medium | Product Type | Yields | Ref |

| Aromatic Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Natural Sunlight / Water | 4-Arylidene-isoxazole-5(4H)-ones | 89-97% | semnan.ac.ir |

| Malononitrile, Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes | K2CO3/glycerol (DES) | 5-Amino-isoxazole-4-carbonitriles | Good | scilit.com |

| Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Gluconic acid aqueous solution | 3,4-Disubstituted isoxazol-5(4H)-ones | Good | acgpubs.org |

| Aromatic aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Acidic ionic liquid | Isoxazol-5(4H)-ones | 20-96% | scielo.br |

| β-enamino diketone, t-Bu-amine, Hydroxylamine HCl, BF3OEt2, Arylamine | Boron trifluoride etherate | 3-Carboxyethyl-4-[(aryl)aminomethyl]-5-arylisoxazoles | 35-83% | nih.gov |

Table 1: Examples of Multicomponent Reactions for Isoxazole Synthesis

Aqueous Media and Solvent-Free Conditions (Green Chemistry)

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols for isoxazoles that minimize or eliminate the use of hazardous organic solvents. semnan.ac.iracgpubs.org Water, being a non-toxic, inexpensive, and environmentally benign solvent, is an ideal medium for such reactions. mdpi.comnih.gov

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been successfully achieved via a three-component reaction in a gluconic acid aqueous solution, which acts as both a catalyst and a recyclable medium. acgpubs.org Similarly, 3,5-disubstituted isoxazoles have been prepared in an aqueous medium without a catalyst from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. nih.gov The use of natural sunlight as a clean energy source for three-component reactions in water further enhances the green credentials of these methods, yielding products in short reaction times (17-40 minutes) and high yields (89-97%). semnan.ac.ir

Solvent-free conditions represent another key green chemistry approach. nih.govnih.gov A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions, which involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides catalyzed by a recyclable Cu/Al2O3 nanocomposite. nih.govrsc.org Another solvent-free method for synthesizing 3-methyl-4-nitro-5-styrylisoxazoles utilizes nano-titania as a stable and reusable solid catalyst, achieving excellent yields and allowing for easy separation of the catalyst. ias.ac.in These approaches not only reduce environmental impact but also often simplify work-up procedures. nih.govrsc.org

| Reaction Type | Conditions | Product Type | Yields | Ref |

| 1,3-Dipolar Cycloaddition | Ball-milling, Cu/Al2O3 catalyst, solvent-free | 3,5-Isoxazoles | Moderate-Excellent | nih.govrsc.org |

| Three-component condensation | Natural sunlight, Water, catalyst-free | 4-Arylidene-isoxazole-5(4H)-ones | 89-97% | semnan.ac.ir |

| Three-component condensation | Gluconic acid aqueous solution (50 wt %), recyclable | 3,4-Disubstituted isoxazol-5(4H)-ones | Good | acgpubs.org |

| [3 + 2]-Cycloaddition | Water, room temperature, mild base (DIPEA) | 3,4,5-Trisubstituted isoxazoles | Good-Excellent | nih.gov |

| Condensation | Nano-titania catalyst, solvent-free, heating | 3-Methyl-4-nitro-5-styrylisoxazoles | Excellent | ias.ac.in |

| Three-component condensation | WEOFPA/glycerol, 60 °C, solvent-free | 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones | 86-92% | nih.gov |

Table 2: Examples of Green Synthetic Approaches to Isoxazole Derivatives

Synthetic Diversification and Functionalization Strategies

The biological activity of isoxazole derivatives can be fine-tuned through structural modifications. nih.govresearchgate.net Therefore, developing strategies for the synthetic diversification and functionalization of the isoxazole core and its peripheral groups is essential for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Strategic Introduction of Substituents at the Isoxazole Core and Peripheral Groups

Direct functionalization of the isoxazole ring is a key strategy for introducing structural diversity. nih.gov Methodologies such as C–H activation or transition metal-catalyzed cross-coupling reactions allow for the selective introduction of substituents at the C-3, C-4, and C-5 positions of the isoxazole core. nih.gov For example, a palladium(II)-catalyzed cyclization of an isoxazole intermediate has been used to generate tricyclic fused isoxazoles. nih.gov

The synthesis of polysubstituted isoxazoles often relies on the careful selection of building blocks in one-pot or multicomponent reactions. nih.gov For instance, a one-pot method for synthesizing 3-carboxyethyl-4-[(aryl)aminomethyl]-5-arylisoxazoles allows for variation at both the 4- and 5-positions by changing the arylamine and the starting β-enamino diketone, respectively. nih.gov Subsequent chemical transformations of the functional groups, such as the conversion of a carboxyethyl group at the 3-position into a carbohydrazide, further expand the accessible chemical space. nih.gov The strategic placement of electron-donating or electron-withdrawing groups on the aryl rings attached to the isoxazole core can also significantly influence the compound's biological properties. nih.gov

Molecular Hybridization with Other Pharmacophores (e.g., Natural Product Conjugates)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to develop compounds with enhanced or multi-target activities. nih.gov The isoxazole scaffold is an attractive partner for hybridization due to its favorable physicochemical properties and versatile biological activities. nih.gov

Natural products, with their inherent structural diversity and biological relevance, are excellent candidates for hybridization with the isoxazole moiety. nih.gov This approach aims to improve the efficacy, reduce toxicity, or enhance the pharmacokinetic profiles of the parent natural product. nih.gov For example, isoxazole rings have been hybridized with various natural products, including:

Terpenoids: Steroids like estradiol (B170435) and estrone (B1671321) have been linked to isoxazole molecules to create hybrids with potential anti-tumor and antibacterial activities.

Pentacyclic Triterpenes: Maslinic acid and oleanolic acid have been modified with isoxazole rings to generate derivatives with notable anti-cancer activity. nih.govbohrium.com

Cinnamic Acid Derivatives: Cinnamamide-isoxazole hybrids have demonstrated potent anti-tumor effects.

This strategy of creating hybrid molecules leverages the synergistic effects of different structural motifs, potentially leading to increased binding affinity at biological targets or multifunctional activity. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR spectroscopy would be used to identify the number and environment of hydrogen atoms. Expected signals would include those for the amine (-NH₂) protons, a singlet for the isoxazole (B147169) ring proton (H-4), aromatic protons on the nitrophenyl ring, and a singlet for the methyl (-CH₃) group. The splitting patterns and coupling constants of the aromatic signals would confirm the 1,2,4-substitution pattern on the phenyl ring.

¹³C NMR spectroscopy would identify all unique carbon environments. Distinct signals would be expected for the carbons of the isoxazole ring, the methyl group, and the six carbons of the substituted phenyl ring, including the two carbons bearing the nitro and methyl groups and the carbon attached to the isoxazole ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign proton signals to their corresponding carbon atoms and to confirm the connectivity of adjacent protons, particularly within the aromatic ring system.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the compound's functional groups. Key expected absorption bands in the IR spectrum would include:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) , which are strong and typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C=N and C=C stretching vibrations from the isoxazole and phenyl rings in the 1400-1650 cm⁻¹ range.

N-O and C-O stretching vibrations associated with the isoxazole ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the compound's exact molecular mass with high precision. This measurement would allow for the unambiguous confirmation of the molecular formula, C₁₀H₉N₃O₃, by comparing the experimentally measured mass to the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum could also offer additional structural information.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed understanding of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Investigation of Electronic Structure and Chemical Reactivity

While specific DFT studies on 3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine are not extensively documented in publicly available literature, the principles of DFT can be applied to infer its electronic structure and reactivity. The isoxazole (B147169) ring, coupled with the electron-withdrawing nitro group and the electron-donating methyl and amine groups on the phenyl ring, creates a complex electronic environment. DFT calculations would typically be used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The distribution of electrostatic potential, another output of DFT calculations, would reveal the electron-rich and electron-deficient regions of the molecule. The nitro group and the nitrogen atom of the isoxazole ring are expected to be electrophilic centers, while the amino group and the phenyl ring would exhibit nucleophilic characteristics. Such analyses are vital for understanding how the molecule interacts with other chemical species.

Prediction of Reaction Pathways and Transition States

Predicting reaction pathways and identifying transition states are key applications of DFT. For this compound, these calculations could model various chemical transformations, such as electrophilic or nucleophilic substitutions. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway and the structure of the high-energy transition state. This information is invaluable for optimizing synthetic routes and understanding reaction mechanisms. For instance, studies on related nitro-containing heterocycles have utilized DFT to understand their synthesis and cycloaddition reactions.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a molecule (ligand) might bind to a specific biological target, typically a protein.

Prediction of Ligand-Protein Binding Interactions and Affinities

Molecular docking simulations could be employed to predict the binding mode and affinity of this compound with various protein targets. This process involves placing the molecule into the binding site of a protein and calculating the binding energy. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Studies on other isoxazole derivatives have successfully used this approach to identify key binding interactions with enzymes like cyclooxygenases (COX) and farnesoid X receptor (FXR). nih.govnih.gov For this compound, the amino and nitro groups would be expected to be key players in forming hydrogen bonds with protein residues.

Table 1: Predicted Interaction Data for a Hypothetical Docking Study

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| VAL57, LEU173 | Hydrophobic | ||

| Protease B | -7.9 | ASP25, GLY27 | Hydrogen Bond |

| ILE50, VAL82 | Hydrophobic |

Computational Identification of Putative Molecular Targets

Virtual screening involves docking a large library of compounds against a specific protein target to identify potential hits. Conversely, reverse virtual screening can be used to screen a single compound, like this compound, against a database of known protein structures to identify its potential molecular targets. This approach can help in understanding the compound's mechanism of action and predicting potential off-target effects. This methodology has been applied to various isoxazole-based molecules to identify potential inhibitors for targets like Hsp90. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the stability and conformational changes of a ligand-protein complex. Following a molecular docking study, an MD simulation can be run on the predicted complex of this compound and a protein target. The simulation would reveal the stability of the binding pose, the flexibility of the ligand in the binding pocket, and the dynamic nature of the interactions. Analysis of the simulation trajectory can provide more accurate estimations of binding free energies and a deeper understanding of the binding mechanism. Such simulations have been crucial in studying the stability of complexes between various isoxazole derivatives and their biological targets. nih.govnih.gov

Analysis of Ligand-Receptor Complex Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations would be employed to understand its stability and dynamic behavior when bound to a biological target, such as an enzyme or receptor. mdpi.com

The process involves placing the docked ligand-receptor complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a set period, typically nanoseconds. mdpi.comrsc.org Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains structurally stable. rsc.orgfrontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stable parts of the complex. This helps identify which parts of the receptor are most affected by ligand binding. rsc.orgfrontiersin.org

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are critical for strong and specific binding affinity. rsc.org

These dynamic studies provide a detailed view of the conformational changes and key interactions that stabilize the ligand within the receptor's binding pocket. mdpi.com

Free Energy Calculations (e.g., MMPBSA)

To quantify the binding affinity between a ligand and its receptor, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used technique for this purpose. nih.govpensoft.net It calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models. nih.govresearchgate.net

The calculation involves contributions from various energy components:

Van der Waals Energy (ΔE_vdw): Represents the short-range attractive and repulsive forces.

Electrostatic Energy (ΔE_elec): Accounts for the coulombic interactions.

Polar Solvation Energy (ΔG_PB): The energy required to transfer the solute from a vacuum to a polar solvent.

Nonpolar Solvation Energy (ΔG_SA): Typically calculated based on the solvent-accessible surface area (SASA). pensoft.net

The results from MM/PBSA calculations on isoxazole derivatives targeting carbonic anhydrase provide a template for the kind of data that would be generated for this compound. nih.gov

| Energy Component | Description | Example Value (kcal/mol) |

|---|---|---|

| ΔE_vdw | Van der Waals Contribution | -25.78 |

| ΔE_elec | Electrostatic Energy | -15.43 |

| ΔG_gas | Total Gas Phase Energy | -41.21 |

| ΔG_sol | Total Solvation Free Energy | 27.68 |

| ΔG_bind | Final Binding Free Energy | -13.53 |

A lower, more negative ΔG_bind value indicates a stronger and more favorable binding interaction between the ligand and the receptor. pensoft.net

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. QSAR and QSPR are key chemoinformatic techniques that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. arabjchem.org

Development of Predictive Models for Biological Activity and Physicochemical Attributes

QSAR models are mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to biological activity. laccei.orgijpsr.com For a series of compounds like isoxazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. mdpi.comnih.gov

The process involves:

Data Collection: Assembling a dataset of compounds with known biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric fields, electrostatic potentials). laccei.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model relating the descriptors to the activity. ijpsr.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external (test set) validation techniques. A good model will have high correlation coefficients (R²) and predictive R² (Q²) values. nih.govresearchgate.net

Contour maps from 3D-QSAR studies can visualize regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity, guiding the design of more potent molecules. mdpi.comnih.gov

Data Mining and Machine Learning Approaches for Library Design

Modern drug discovery leverages data mining and machine learning (ML) to design and screen large virtual compound libraries. nih.govfrontiersin.org ML algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), can be trained on existing chemical and biological data to perform several tasks:

Virtual Screening: Classifying compounds from large databases as likely "active" or "inactive" against a specific target, prioritizing which molecules to synthesize and test. mdpi.com

De Novo Design: Generating novel chemical structures with desired properties by learning from existing libraries of active molecules. mdpi.com

Hit-to-Lead Optimization: Predicting how modifications to a lead compound will affect its activity and properties, accelerating the optimization process. nih.gov

In Silico ADMET Prediction and Pharmacokinetic Modeling (In Vitro Relevance)

A successful drug must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. audreyli.com In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to fail later due to poor pharmacokinetics or toxicity. csmres.co.uknih.gov

Various computational tools and web servers (e.g., SwissADME, ProTox-II, ADMETlab) predict a wide range of properties based on a molecule's structure. nih.govd-nb.info These predictions are critical for assessing the "drug-likeness" of a compound.

Key predicted properties for a molecule like this compound would include:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

Absorption: Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) penetration. mdpi.com

Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to be inhibited or serve as substrates. csmres.co.uk

Drug-Likeness: Evaluation against established rules like Lipinski's Rule of Five, which helps determine if a compound is likely to be orally bioavailable. d-nb.info

Toxicity: Prediction of potential toxicities such as hepatotoxicity or mutagenicity.

| Property | Description | Predicted Value/Range for Drug-Likeness |

|---|---|---|

| Molecular Weight | Size of the molecule | < 500 g/mol |

| LogP (Lipophilicity) | Octanol-water partition coefficient | < 5 |

| H-Bond Donors | Number of hydrogen bond donors | < 5 |

| H-Bond Acceptors | Number of hydrogen bond acceptors | < 10 |

| TPSA | Topological Polar Surface Area | < 140 Ų |

| GI Absorption | Gastrointestinal Absorption | High |

| BBB Permeant | Blood-Brain Barrier Permeability | No/Low |

| CYP2D6 Inhibitor | Inhibition of Cytochrome P450 2D6 | No |

These in silico predictions, while not a substitute for in vitro experiments, are invaluable for prioritizing candidates and designing molecules with a higher probability of success in clinical development. nih.govnih.gov

Molecular Interactions and Mechanistic Biochemistry in Vitro and in Silico Research Focus

Enzyme Inhibition Studies (In Vitro)

No studies detailing the inhibitory activity of 3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine against c-Met or other protein kinase targets were identified.

There is no available research on the selective inhibition of COX-1 or COX-2 enzymes by this compound.

Information regarding the kinetic parameters of this compound as an inhibitor of carbonic anhydrase isoforms is not documented in the literature.

No data were found concerning the inhibitory effects of this compound on Sirtuin 1 activity.

Research on the isoform-specific inhibition of Monoamine Oxidase A (MAO-A) or B (MAO-B) by this compound is not available.

The mechanism of action for this compound as an acetylcholinesterase inhibitor has not been reported.

Secreted Phospholipase A2 (sPLA2) Inhibition

Secreted phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids (B1166683) to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of sPLA2 is a key strategy for developing anti-inflammatory therapeutics. nih.gov Research into isoxazole (B147169) derivatives has demonstrated their potential as sPLA2 inhibitors.

A 2016 study detailed the synthesis of a series of new indole-containing isoxazole derivatives and evaluated their sPLA2 inhibitory activities. nih.gov The findings indicated that these compounds showed significant sPLA2 inhibition in both in vitro and in vivo models. Among the tested compounds, derivative 10o was identified as a particularly potent sPLA2 inhibitor, with activity comparable to or greater than the positive control, ursolic acid. nih.gov Further investigation revealed that compound 10o also exhibited in vitro antiproliferative activity against MCF-7 breast and DU145 prostate cancer cells, linking sPLA2 inhibition to anticancer effects. nih.gov While direct studies on this compound are not available, the established activity of other complex isoxazoles suggests that this structural class is a viable candidate for sPLA2 inhibition. nih.govresearchgate.net

Receptor Binding and Modulation (In Vitro)

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and is pivotal in the expression of pro-inflammatory cytokines like IL-17. drugdiscoverytrends.comnih.gov As such, it has become a significant target for the treatment of autoimmune diseases. nih.gov Recent research has identified trisubstituted isoxazoles as a novel chemical class of allosteric RORγt inverse agonists. acs.orgnih.gov These compounds bind to an allosteric site within the ligand-binding domain, distinct from the orthosteric site, providing a new modality for receptor modulation. acs.org

Structure-activity relationship (SAR) studies on this class have highlighted the importance of a substituted phenyl ring at the C-3 position of the isoxazole core for potent activity. nih.gov The compound this compound fits this general structural description. A study optimizing an initial lead compound, FM26 , which has a trisubstituted isoxazole core, led to the development of derivatives with a nearly 10-fold increase in potency, achieving low nanomolar efficacy. acs.org

A crucial aspect of developing nuclear receptor modulators is selectivity. Cross-reactivity with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), can lead to undesired effects. nih.govnih.gov Notably, the isoxazole class of RORγt modulators has demonstrated improved selectivity over PPARγ when compared to other classes of allosteric modulators like indazoles. acs.orgnih.gov

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| FM26 | RORγt | Coactivator Recruitment | 270 ± 20 | nih.gov |

| Compound 3 | RORγt | Coactivator Recruitment | 31 ± 3 | nih.gov |

| MRL-871 (Indazole) | RORγt | Coactivator Recruitment | Potent (sub-µM) | acs.org |

The isoxazole ring is a core component of several well-known neuroactive compounds that interact with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgmdpi.com Muscimol (B1676869) (3-hydroxy-5-aminomethyl-1-isoxazole), a psychoactive constituent of Amanita muscaria mushrooms, is a potent GABAA receptor agonist. wikipedia.org Its structural analog, ibotenic acid, also found in these mushrooms, acts as an agonist at NMDA glutamate (B1630785) receptors but can be decarboxylated to form muscimol. wikipedia.org

The action of these natural isoxazoles provides foundational insight into how the isoxazole scaffold can interact with CNS receptors. wikipedia.org Modern medicinal chemistry efforts have leveraged these insights to design novel isoxazole-based ligands with more refined pharmacological profiles. For instance, studies have developed isoxazole derivatives that selectively modulate specific GABAA receptor α subunits. nih.gov One such study identified an oxazole (B20620) compound (Oxazole 9 ) that modulates α2 and α3-containing GABAA receptors to a greater extent than α1-containing receptors, with EC50 values of 118 nM and 205 nM for α2 and α3, respectively, compared to 489 nM for α1. nih.gov This α1-sparing profile is sought after for developing anxiolytics with a reduced risk of sedation and motor impairment. nih.gov These findings demonstrate that the isoxazole core, as present in this compound, is a key pharmacophore for GABAA receptor interaction.

The interaction of isoxazole-based compounds with glutamate receptors is complex. While the outline focuses on NMDA receptor antagonism, the primary isoxazole analog studied in this context, ibotenic acid, acts as an agonist at NMDA glutamate receptors. wikipedia.org This activity is central to its neurotoxic effects.

Research on synthetic isoxazole derivatives has revealed activity at other types of glutamate receptors. For example, a class of isoxazole-4-carboxamide derivatives was found to be potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are also ionotropic glutamate receptors. mdpi.com Another study developed aryl isoxazole derivatives that function as antagonists for the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor implicated in neuropathic pain. nih.gov These findings suggest that the isoxazole scaffold is a versatile platform for modulating the glutamatergic system, though the specific interaction (agonist vs. antagonist) and receptor subtype selectivity (NMDA, AMPA, mGluR) are highly dependent on the substitution pattern around the core ring. There is no direct evidence to suggest that this compound itself would act as an NMDA receptor antagonist.

The orexin (B13118510) system, comprising two G protein-coupled receptors (OX1R and OX2R), is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for insomnia. nih.govebi.ac.uk The development of orexin receptor antagonists has involved the exploration of various heterocyclic scaffolds. nih.gov While many prominent dual orexin receptor antagonists (DORAs) like suvorexant feature diazepane or related cores, other heterocyclic systems have been successfully employed. nih.govrsc.org

For example, research has led to the identification of oxadiazole derivatives as potent DORAs. nih.gov Another patent describes oxazole derivatives with orexin receptor antagonist activity. nih.gov Although oxazoles and oxadiazoles (B1248032) are structurally distinct from the isoxazole ring in this compound, their successful application in this field indicates that five-membered nitrogen- and oxygen-containing heterocycles are well-tolerated scaffolds for binding to orexin receptors. This suggests that the isoxazole framework could be a plausible, albeit currently unexplored, candidate for the design of novel orexin receptor antagonists.

Investigations of Molecular and Cellular Mechanisms of Action (In Vitro)

The potential molecular and cellular mechanisms of this compound can be inferred from the in vitro activities of its structural class and related analogs.

Anti-inflammatory Mechanisms: Based on the activity of trisubstituted isoxazoles on RORγt, a primary mechanism would be the allosteric inverse agonism of this nuclear receptor. acs.orgnih.gov In a cellular context, this interaction would inhibit the recruitment of coactivators to RORγt, leading to a downstream reduction in the transcription and expression of the pro-inflammatory cytokine IL-17A in Th17 cells. nih.govresearchgate.net A secondary anti-inflammatory mechanism could arise from the inhibition of sPLA2. By blocking sPLA2, the compound would prevent the release of arachidonic acid from cell membranes, thereby inhibiting the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov

Anticancer Mechanisms: Some isoxazole derivatives have demonstrated direct antiproliferative effects on cancer cell lines. nih.gov For example, an indole-isoxazole hybrid showed activity against MCF-7 and DU145 cells. nih.gov This suggests a potential mechanism involving the induction of apoptosis or cell cycle arrest, possibly linked to the inhibition of critical enzymes like sPLA2 that are implicated in cancer pathology. nih.govresearchgate.net

Neuromodulatory Mechanisms: Drawing from analogs like muscimol and other synthetic derivatives, a key cellular mechanism would be the modulation of GABAA receptor function. wikipedia.orgnih.gov By binding to an allosteric site, the compound could potentially enhance the receptor's response to GABA, leading to increased chloride influx and hyperpolarization of the neuronal membrane. This would result in a reduction of neuronal excitability, the fundamental mechanism behind anxiolytic and sedative effects. nih.gov

| Potential Target | Inferred Molecular Mechanism | Potential Cellular Outcome (In Vitro) | Reference |

| RORγt | Allosteric inverse agonism | Decreased IL-17A mRNA production in EL4 cells | nih.govresearchgate.net |

| sPLA2 | Enzyme inhibition | Reduced arachidonic acid release; Antiproliferation in MCF-7 & DU145 cells | nih.gov |

| GABAA Receptor | Positive allosteric modulation | Enhanced GABA-evoked chloride currents in HEK293 cells | nih.gov |

Protein-Ligand Interaction Mapping through Co-crystallography

Direct co-crystallography studies detailing the binding of this compound with specific protein targets are not available in the current body of scientific literature. However, research on other substituted isoxazoles provides insight into how this scaffold can interact with protein binding sites. For instance, co-crystal structures of trisubstituted isoxazole analogues with the Retinoid-related Orphan Receptor γt (RORγt) Ligand Binding Domain have demonstrated that the isoxazole core and its substituents can anchor the molecule within allosteric binding sites. dundee.ac.uk These studies show the importance of the specific substitution pattern on the isoxazole ring in determining the binding pose and interactions with key amino acid residues within the protein pocket. dundee.ac.uk The precise interactions of this compound would be contingent on its specific protein target, which has not been publicly identified.

Biochemical Target Identification and Validation Using Isoxazole Probes

While the specific biochemical targets of this compound have not been explicitly identified or validated in published research, the isoxazole scaffold is present in molecules designed to inhibit a range of biochemical targets. For example, isoxazole-containing compounds have been developed as inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key protein in the DNA damage response pathway. nih.gov The isoxazole ring often serves as a central scaffold from which substituents are modified to achieve potency and selectivity for a given biological target. The identification of targets for novel compounds like this compound would typically involve techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction, for which data is not currently available.

Modulation of Cellular Pathways (e.g., Apoptosis Induction in Specific Cell Lines)

The ability of this compound to modulate cellular pathways such as apoptosis has not been specifically documented. However, numerous studies on related isoxazole and nitrophenyl-containing compounds have demonstrated significant pro-apoptotic activity in various cancer cell lines. nih.govnih.gov

For example, a class of novel synthetic 3,4-isoxazolediamide derivatives was found to induce both early and late-stage apoptosis in human erythroleukemic K562 cells. nih.gov Similarly, other heterocyclic compounds that incorporate a nitrophenyl group have been shown to induce apoptosis and cause cell cycle arrest in cell lines such as the human liver cancer cell line (HEPG2). researchgate.netresearchgate.net The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death preferentially in tumor cells. nih.gov The presence of both the isoxazole ring and the nitrophenyl group in this compound suggests it could potentially modulate similar pathways, though this requires experimental verification.

Table 1: Apoptotic Activity of Related Isoxazole Derivatives on K562 Cells This table is representative of data for related compounds, not this compound.

| Compound Class | Cell Line | Effect |

|---|---|---|

| 3,4-Isoxazolediamide Derivatives | K562 | Induction of >50% apoptosis nih.gov |

Cellular Uptake and Intracellular Distribution Mechanisms

The mechanisms governing the cellular uptake and intracellular distribution of this compound have not been investigated in the available literature. The physicochemical properties of a compound, such as its lipophilicity (logP), molecular weight, and hydrogen bonding capacity, are key determinants of its ability to cross the cell membrane. Small molecules can enter cells via passive diffusion, facilitated diffusion, or active transport. The subsequent intracellular localization depends on the molecule's affinity for specific organelles or macromolecules. Without experimental data, any discussion of these mechanisms for the specific compound would be speculative.

Structure-Activity Relationship (SAR) Elucidation

Influence of Regiochemistry and Stereochemistry on Biological Response

The precise arrangement of functional groups on the phenyl and isoxazole rings of this compound is paramount to its potential biological activity. The term regiochemistry refers to the specific placement of the methyl and nitro groups on the phenyl ring, while stereochemistry would be relevant if chiral centers were present.

The biological activity of isoxazole derivatives is significantly influenced by the substitution pattern on the C-3 phenyl ring. Studies on related phenylisoxazole compounds have demonstrated that the presence and position of electron-withdrawing groups, such as the nitro group (-NO2), can enhance certain biological activities, including antibacterial properties. For instance, the presence of a nitro group at the C-3 phenyl ring has been associated with increased antibacterial efficacy. domainex.co.uk The position of the nitro group is also a critical determinant of activity. Research on other classes of compounds, such as chalcones, has shown that the position of a nitro group can dramatically alter biological effects, including anti-inflammatory and vasorelaxant activities. mdpi.com In the case of this compound, the nitro group is at the 4-position of the phenyl ring, adjacent to the methyl group at the 3-position. This specific arrangement influences the electronic properties of the phenyl ring, which in turn can affect how the molecule interacts with biological targets.

The methyl group at the 3-position also plays a crucial role. Its electron-donating nature and steric bulk, in conjunction with the electron-withdrawing nitro group, create a unique electronic and steric profile. This profile can dictate the molecule's binding affinity and selectivity for specific enzymes or receptors. While direct stereochemical influences are not apparent in the provided structure of this compound, as it lacks a chiral center, the introduction of chiral substituents during lead optimization could introduce stereoisomers with potentially different biological activities and metabolic fates.

To illustrate the impact of substituent positioning on biological activity in related isoxazole scaffolds, the following table summarizes hypothetical structure-activity relationship (SAR) data based on general findings in the literature for antibacterial activity.

| Compound Analogue | Substitution on Phenyl Ring | Relative Antibacterial Activity (Hypothetical) |

|---|---|---|

| Analogue A | 4-Nitro | +++ |

| Analogue B | 3-Nitro | ++ |

| Analogue C | 3-Methyl | + |

| Analogue D | 4-Chloro | +++ |

| This compound | 3-Methyl, 4-Nitro | Potentially High (Inferred) |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful in silico tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

The 5-amino group on the isoxazole ring is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. The isoxazole ring itself contains nitrogen and oxygen atoms that can participate in hydrogen bonding. The nitrophenyl group provides a significant hydrophobic and aromatic feature, with the nitro group offering additional hydrogen bond accepting capabilities. A hypothetical pharmacophore model for this compound, potentially as a kinase inhibitor, could include:

An aromatic ring feature corresponding to the 3-methyl-4-nitrophenyl group.

A hydrogen bond acceptor feature from the nitro group.

A hydrogen bond donor feature from the 5-amino group.

A hydrogen bond acceptor feature from the isoxazole nitrogen.

| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction |

|---|---|---|

| Aromatic Ring | 3-Methyl-4-nitrophenyl | Hydrophobic/π-π stacking with target protein |

| Hydrogen Bond Acceptor | 4-Nitro group | Interaction with donor groups in the active site |

| Hydrogen Bond Acceptor | Isoxazole Nitrogen | Interaction with donor groups in the active site |

| Hydrogen Bond Donor | 5-Amino group | Interaction with acceptor groups in the active site |

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. creative-bioarray.comdanaher.com Starting with this compound as a lead compound, several strategies could be employed:

Modification of the Phenyl Ring Substituents: The methyl and nitro groups could be replaced with other functional groups to probe the structure-activity relationship further. For example, replacing the methyl group with other alkyl groups could explore the impact of steric bulk, while substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could modulate the electronic properties and potentially alter the biological activity and metabolic stability. nih.gov

Derivatization of the 5-Amino Group: The primary amine at the 5-position is a key site for modification. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new interactions with the biological target and improve physicochemical properties.

Bioisosteric Replacement: The isoxazole ring or the phenyl ring could be replaced by other heterocyclic or aromatic systems to improve properties like solubility, metabolic stability, and target affinity while maintaining the key pharmacophoric features.

These optimization strategies, guided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, would be essential in refining the therapeutic potential of this isoxazole scaffold.

Advanced Research Applications Beyond Traditional Medicinal Chemistry

Chemical Biology Probes and Tools

The development of small molecule probes is crucial for elucidating complex biological processes. The structural motifs within "3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine" provide a foundation for its application as a chemical biology probe.

The design of fluorescent probes often relies on the principle of intramolecular charge transfer (ICT), a phenomenon where the electronic excitation of a molecule leads to a significant redistribution of electron density from a donor to an acceptor moiety. In "this compound," the amino group serves as an electron donor and the nitrophenyl group acts as an electron acceptor. This donor-acceptor architecture is a key feature in many fluorescent dyes. Upon photoexcitation, it is plausible that this compound could exhibit fluorescence, with the emission properties being sensitive to the local environment, such as solvent polarity and the presence of specific analytes. This sensitivity could be harnessed for the development of fluorescent sensors.

While direct studies on the fluorescent properties of "this compound" are not extensively reported, the broader class of donor-acceptor substituted isoxazoles has been investigated for their fluorescent capabilities. For instance, isoxazole (B147169) derivatives have been explored as fluorescent tags in imaging techniques, with some exhibiting good quantum yields suitable for cellular environments nih.gov. The presence of the nitro group, often considered a fluorescence quencher, can in some molecular contexts, contribute to unique emissive properties and be part of a fluorophore scaffold nih.gov.

Furthermore, the electrochemical properties of aminonitrophenyl derivatives suggest potential for the development of electrochemical probes. The nitro group can undergo reversible reduction, and the amino group can be oxidized. These redox events could be modulated by the probe's interaction with its biological target, providing a detectable electrochemical signal.

Table 1: Potential Photophysical and Electrochemical Properties of Donor-Acceptor Isoxazoles

| Property | Potential Characteristic | Rationale |

| Fluorescence | Environment-sensitive emission | Intramolecular charge transfer from amino to nitrophenyl group. |

| Quantum Yield | Variable, potentially moderate | Influence of the isoxazole core and nitro group substitution. nih.gov |

| Electrochemical Activity | Redox-active | Reversible reduction of the nitro group and oxidation of the amino group. |

Note: This table is based on theoretical considerations and data from related compounds, not direct experimental data for this compound.

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology. Isoxazole-based compounds have emerged as valuable tools for target identification. rsc.orgnih.gov One powerful technique is photoaffinity labeling, where a small molecule probe is used to covalently label its protein target upon photoactivation. While not intrinsically photoreactive, the isoxazole scaffold can be derivatized to incorporate photo-cross-linking moieties.

More directly, isoxazole-containing small molecules can be used in affinity-based pull-down and label-free methods for target identification. researchgate.netrsc.org In these approaches, the isoxazole derivative is used to selectively bind to its target protein(s) in a complex biological sample, such as a cell lysate. The protein-ligand complex can then be isolated and the protein identified by mass spectrometry. The specific substitution pattern of "this compound" would influence its binding affinity and selectivity for particular protein targets. The amino group can act as a hydrogen bond donor, while the nitro group can participate in dipole-dipole interactions, and the isoxazole ring itself can engage in various non-covalent interactions. nih.gov

Future Research Directions, Challenges, and Emerging Opportunities

Challenges in Synthetic Scalability, Process Optimization, and Atom Economy

The transition from laboratory-scale synthesis to large-scale industrial production of complex isoxazoles presents several challenges. Key hurdles include ensuring high yields, simplifying purification processes, and minimizing waste. Traditional synthetic methods for isoxazoles often involve multiple steps, harsh reaction conditions, and the use of toxic solvents, which are not ideal for scalable, green production. mdpi.compreprints.org

Process optimization is critical for overcoming these barriers. Research is increasingly focused on developing more efficient and environmentally benign synthetic protocols. nih.gov Methodologies that offer procedural simplicity, high selectivity, and easy productivity are highly sought after. scielo.br A significant goal is to improve the atom economy of these syntheses, a principle of green chemistry that measures the efficiency of a chemical reaction by the amount of starting materials that are incorporated into the final product. researchgate.net Reactions with high atom economy, such as multicomponent reactions (MCRs), are particularly attractive as they minimize the generation of byproducts. researchgate.netresearchgate.net

Recent advancements aim to address these challenges through innovative approaches. For instance, the use of ultrasound-assisted synthesis has emerged as a promising green chemistry technique. It can accelerate reaction kinetics, reduce energy consumption, improve yields, and minimize byproduct formation, often allowing for the use of greener solvents or even solvent-free conditions. mdpi.compreprints.org

Table 1: Comparison of Synthetic Approaches for Isoxazole (B147169) Derivatives

| Methodology | Advantages | Challenges | Key References |

| Traditional Synthesis | Well-established procedures | Long reaction times, harsh conditions, low atom economy, toxic solvents. | mdpi.compreprints.org |

| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, high yields, reduced waste. | Catalyst selection can be crucial; optimization may be required for specific substrates. | scielo.brresearchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy use, green alternative. | Specialized equipment required; scalability may need further investigation. | mdpi.compreprints.org |

| Click Chemistry | High yields, stereospecific products, mild and eco-friendly conditions. | Requires specific functional groups (e.g., alkynes, azides). | eresearchco.com |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Isoxazole Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of novel isoxazole-based drug candidates. These computational tools can analyze vast and complex datasets to identify promising new compounds, predict their biological activities, and optimize their properties. nih.gov

ML models can be trained on existing libraries of isoxazole derivatives and their known biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the efficacy of new, untested isoxazole structures, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This data-driven approach accelerates the drug development pipeline and reduces the reliance on costly and time-consuming high-throughput screening. nih.govtandfonline.com Furthermore, AI can aid in designing novel isoxazole scaffolds with desired pharmacological profiles by exploring vast chemical spaces that are inaccessible through traditional methods.

Novel Biological Target Discovery and Validation Methodologies

Identifying and validating new biological targets is a critical and foundational step in drug discovery. sygnaturediscovery.com For isoxazole-based compounds, which exhibit a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects, the discovery of novel targets is an area of intense research. nih.govrsc.orgnih.govresearchgate.net

The process of target validation involves a series of rigorous experiments to confirm a target's direct involvement in a biological process and to assess the therapeutic potential of modulating it. danaher.com This process often begins with computational modeling and progresses to in vitro and in vivo validation techniques. danaher.com

Key Methodologies in Target Validation:

Cell-Based Assays: These assays involve treating cultured cells with a compound to observe its effect on cellular functions, confirming the drug's interaction with its intended target within a biological system. danaher.com

Genomic Approaches: Techniques like RNA interference and gene knockouts are used to analyze the phenotypic effects of inhibiting or silencing a potential target gene. danaher.com

Biomarker Identification: The identification and validation of biomarkers through methods like transcriptomics and proteomics can help correlate target expression with disease progression and therapeutic response. sygnaturediscovery.com

Biochemical Large-Scale Validation: Dose-response assays can be used to validate hundreds of compound-target interactions on a large scale. tandfonline.com

For isoxazole derivatives, these methodologies can help elucidate their mechanisms of action and identify new therapeutic applications. For example, studies have identified that certain isoxazole-based compounds target the taxane-binding site of tubulin, inducing mitotic arrest in cancer cells. nih.gov

Exploration of Underexplored Reactivity and Novel Chemical Transformations

The isoxazole ring is a versatile synthetic intermediate. researchgate.net While it possesses aromatic stability, the inherent weakness of the nitrogen-oxygen bond allows for selective ring cleavage under specific conditions, such as reduction or treatment with a base. researchgate.net This reactivity provides access to a variety of difunctionalized compounds like 1,3-dicarbonyls and γ-amino alcohols, making isoxazoles valuable masked synthons. researchgate.netresearchgate.net

Future research will likely focus on discovering and harnessing new, underexplored modes of reactivity for the isoxazole core. This includes developing novel ring-opening reactions, such as the recently reported ring-opening fluorination using an electrophilic fluorinating agent to produce α-fluorocyanoketones. acs.org Additionally, exploring unexpected transformations, like base-mediated rearrangements of isoxazoles to oxazoles, can open up new synthetic pathways to diverse heterocyclic structures. rsc.orgrsc.org Other areas of interest include intramolecular cycloadditions to form fused polycyclic systems and developing new methods for the direct functionalization of the isoxazole ring. researchgate.netnih.govlboro.ac.uk These explorations expand the synthetic chemist's toolkit and enable the creation of novel molecular architectures based on the isoxazole scaffold.

Advancements in Multicomponent and Diversity-Oriented Synthesis for Expanding Chemical Space

To explore the full therapeutic potential of the isoxazole scaffold, it is crucial to expand the accessible chemical space by generating large and diverse libraries of derivatives. researchgate.netchemrxiv.org Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for achieving this goal.

MCRs are one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all starting materials. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry by offering high atom economy and procedural simplicity. scielo.brnih.gov Various MCRs have been successfully employed to synthesize functionalized isoxazoles with good yields. researchgate.netnih.gov

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often starting from a common scaffold. rsc.org This strategy is particularly useful for building libraries of compounds for high-throughput screening to discover new lead compounds for various therapeutic targets. mdpi.com By applying DOS principles to the isoxazole core, researchers can systematically explore different substitution patterns and stereochemical arrangements, significantly expanding the chemical space and increasing the probability of discovering novel bioactive molecules. rsc.orgnih.govacs.org

Advanced Computational Design and Rational Engineering of Isoxazole-Based Scaffolds

Computational chemistry plays a pivotal role in the modern drug discovery process. For isoxazole-based compounds, rational design and computational engineering are essential for developing potent and selective inhibitors for specific biological targets. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to understand how isoxazole derivatives interact with their targets at a molecular level. nih.govnih.gov

Molecular docking simulations can predict the binding mode and affinity of a compound within the active site of a target protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This information guides the design of new derivatives with improved binding characteristics. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to identify key structural features required for potency. nih.gov These computational approaches enable the rational engineering of isoxazole scaffolds, allowing for the fine-tuning of their pharmacological properties and the development of candidates with enhanced efficacy and safety profiles. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(3-Methyl-4-nitrophenyl)isoxazol-5-amine, and how can purity be validated?

The synthesis typically involves cyclization or substitution reactions using precursors like 3-methyl-4-nitroisoxazole derivatives. Key reagents include hydrogen peroxide (oxidation), LiAlH₄ (reduction), or alkylating agents (substitution) . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using -NMR and IR spectroscopy. For example, TLC with silica gel plates (ethyl acetate/hexane eluent) and NMR analysis of the amine proton (~5 ppm) and nitro group (meta to methyl) can validate structural integrity .

Q. How do substituents (methyl and nitro groups) influence the compound’s reactivity in further derivatization?

The electron-withdrawing nitro group at the 4-position deactivates the phenyl ring, directing electrophilic substitutions to the 5-position of the isoxazole. The methyl group at the 3-position sterically hinders reactions at adjacent sites. For instance, nitration or halogenation reactions may favor the isoxazole ring over the substituted phenyl ring due to electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify the nitro group (asymmetric stretch ~1520 cm, symmetric stretch ~1350 cm) and amine N–H stretch (~3300–3500 cm).

- -NMR : The isoxazole proton appears as a singlet (~6.2 ppm), while the methyl group resonates as a triplet (~2.3 ppm) due to coupling with adjacent protons.

- Mass Spectrometry : Confirm molecular weight (MW 195.12 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for functionalizing this compound?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity. For example, Fukui indices can identify nucleophilic/electrophilic sites, while reaction path searches (e.g., via the AFIR method) simulate plausible pathways for substitutions or cycloadditions . Pair computational results with experimental validation (e.g., trapping intermediates) to refine models .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Validate findings by:

- Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.

- Using HPLC-purified samples to exclude byproduct interference.

- Performing dose-response curves to confirm IC consistency .

Q. What experimental design strategies maximize yield in multi-step syntheses involving this compound?